4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
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Overview
Description
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Attachment of the 2,4-dichlorobenzyl group: This step involves the reaction of the brominated pyrazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Introduction of the amine group: The final step involves the conversion of the intermediate compound to the desired amine using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in solvents like ethanol or methanol.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or hydrazines.
Scientific Research Applications
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of bromine, dichlorobenzyl, and amine groups can influence its binding affinity and specificity towards these targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole
- 4-bromo-1-(2,4-dichlorobenzyl)-5-methyl-3-nitro-1H-pyrazole
- N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide
Uniqueness
4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and dichlorobenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrCl2N3/c11-8-5-16(15-10(8)14)4-6-1-2-7(12)3-9(6)13/h1-3,5H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKBYPVLQFGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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